Olmesartan - 144689-24-7

Olmesartan

Catalog Number: EVT-277351
CAS Number: 144689-24-7
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan medoxomil is a prodrug that is rapidly converted to its active metabolite, Olmesartan, upon administration. [, , ] Olmesartan is an angiotensin II type 1 (AT1) receptor antagonist, belonging to the class of drugs known as angiotensin receptor blockers (ARBs). [, , , , ] This class of drugs plays a crucial role in scientific research, particularly in studies related to hypertension, cardiovascular diseases, and renal function. [, , , , , , , , , , , , ]

Synthesis Analysis

One novel synthesis route for Olmesartan medoxomil begins with ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. [] It undergoes hydrolysis and lactonization to yield 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one. This intermediate is then condensed with 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl]tetrazole. Subsequent esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one, followed by deprotection, yields Olmesartan medoxomil. [] Optimizing the condensation conditions can minimize the formation of a significant impurity, the regio-isomer in the imidazole moiety. []

Molecular Structure Analysis

A key structural feature of Olmesartan medoxomil is its medoxomil moiety, which is rapidly cleaved in vivo to release the active metabolite, Olmesartan. [] The major impurity identified during the synthesis of Olmesartan medoxomil is its regio-isomer, differing in the attachment position of the substituents on the imidazole ring. [] This structural difference has implications for the pharmacological activity of the compound. The structure of this impurity has been confirmed through single-crystal X-ray diffraction analysis. []

Mechanism of Action

Olmesartan exerts its pharmacological activity primarily by selectively antagonizing the angiotensin II type 1 (AT1) receptor. [, , ] By blocking the binding of angiotensin II to the AT1 receptor, Olmesartan inhibits the downstream effects of this potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure. [, , , , , , , , , ] This mechanism of action is central to its use in research investigating hypertension and related cardiovascular conditions. [, , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

Olmesartan medoxomil, the prodrug, exhibits poor aqueous solubility. [] To improve its dissolution rate and bioavailability, various formulation strategies have been explored, including complexation with cyclodextrins. [] This involves encapsulating the drug molecule within the cyclodextrin cavity, improving its interaction with aqueous media. [] The success of this complexation approach has been confirmed through techniques like X-ray diffraction and Fourier transform infrared spectroscopy. []

Applications

Hypertension Research: Olmesartan is widely used in preclinical and clinical studies investigating hypertension and its associated complications. [, , , , , , , , , , , , , , , , ] Its ability to effectively lower blood pressure makes it a valuable tool for studying the pathogenesis of hypertension, exploring new therapeutic targets, and evaluating the efficacy of novel antihypertensive agents. [, , , , , , , , , , , , , , , , ]

Cardiovascular Disease Models: Research utilizing Olmesartan extends to investigating its effects in various animal models of cardiovascular diseases, including myocardial infarction, cardiac hypertrophy, and heart failure. [, , , , ] Its ability to modulate the renin-angiotensin-aldosterone system (RAAS) makes it a valuable tool for studying the role of this system in the progression of these diseases and for evaluating its potential as a therapeutic target. [, , , , ]

Renal Function Studies: Olmesartan's impact on renal function has also been a subject of scientific investigation. [, , , ] Studies have examined its effects on glomerular filtration rate, proteinuria, and renal blood flow, providing insights into its potential role in managing renal complications associated with hypertension and other diseases. [, , , ]

Ocular Scarring Inhibition: In ophthalmological research, Olmesartan has shown potential in inhibiting fibroblast proliferation and reducing scar tissue formation in Tenon's capsule, a fibrous membrane surrounding the eye. [] This finding has implications for improving the outcomes of glaucoma filtering surgery, where excessive scarring can hinder the procedure's success. []

Placental Transfer Studies: Research has also focused on understanding the transport mechanisms of Olmesartan across the placenta, a critical barrier between the maternal and fetal circulations. [] Studies have identified specific transporters, such as organic anion transporter 4 (OAT4), involved in the transfer of Olmesartan across the placental barrier, providing insights into potential fetal exposure to the drug during pregnancy. []

Olmesartan medoxomil

Compound Description: Olmesartan medoxomil is a prodrug of olmesartan. It is rapidly de-esterified during absorption to form olmesartan, the active metabolite. [, , , , ]. It is an orally active angiotensin II (Ang II) type 1 receptor antagonist. []

Relevance: Olmesartan medoxomil is the prodrug of Olmesartan and is converted to Olmesartan in the body. It is often studied in conjunction with Olmesartan to understand its absorption, metabolism, and efficacy [, , , , ].

Losartan

Compound Description: Losartan is another angiotensin II receptor antagonist, belonging to the same class of drugs as Olmesartan. [, , ]

Relevance: Losartan is frequently used as a comparator drug in studies evaluating the efficacy and safety of Olmesartan in treating hypertension. Researchers compare their effectiveness in blood pressure reduction, side effect profiles, and impact on other health parameters [, , ].

Valsartan

Compound Description: Valsartan is an angiotensin II receptor antagonist, similar in action to both Olmesartan and Losartan. [, , ]

Relevance: Like Losartan, Valsartan serves as a comparative agent in studies assessing the clinical effectiveness of Olmesartan. Researchers investigate differences in their blood pressure-lowering abilities, safety profiles, and overall impact on cardiovascular health [, , ].

Irbesartan

Compound Description: Irbesartan, similar to the previous compounds, belongs to the angiotensin II receptor antagonist class of drugs. [, ]

Relevance: Irbesartan is yet another angiotensin II receptor antagonist that is often compared with Olmesartan in research studies. These comparisons aim to determine which drug is more effective in lowering blood pressure and managing hypertension, while also assessing their respective safety profiles [, ].

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker, commonly used to treat hypertension. [, , , , , ]

Relevance: Amlodipine is often investigated in combination with Olmesartan to assess the efficacy of combining an angiotensin II receptor blocker with a calcium channel blocker in managing hypertension. Researchers study the blood pressure-lowering effects, safety profiles, and potential synergistic effects of combining Olmesartan with Amlodipine [, , , , , ].

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide is a thiazide diuretic, frequently used in combination with other antihypertensive medications. [, , , ]

Relevance: Hydrochlorothiazide is often used as an add-on therapy to Olmesartan in cases where Olmesartan alone does not adequately control blood pressure. Studies examine the efficacy and safety of combining Olmesartan with Hydrochlorothiazide compared with higher doses of Olmesartan or other antihypertensive combinations [, , , ].

Rosuvastatin

Compound Description: Rosuvastatin is a member of the statin drug class, primarily used for lowering cholesterol levels. [, ]

Relevance: Studies investigate the combined effects of Rosuvastatin and Olmesartan on vascular health, particularly in individuals with both hypertension and other cardiovascular risk factors. These studies aim to assess whether the combination offers additional benefits in preventing or slowing down the progression of cardiovascular disease [, ].

Temocapril

Compound Description: Temocapril belongs to the angiotensin-converting enzyme inhibitor (ACEI) drug class, another type of medication used to treat hypertension. [, ]

Relevance: Researchers investigate whether combining Olmesartan, an ARB, with Temocapril, an ACEI, provides additive or synergistic effects in reversing left ventricular hypertrophy, a common consequence of hypertension [, ]. These studies compare the combination's efficacy to that of either drug alone.

Sacubitril/Valsartan (LCZ696)

Compound Description: Sacubitril/Valsartan, marketed under the brand name Entresto, is a combination drug comprising Sacubitril, a neprilysin inhibitor, and Valsartan, an ARB. []

Relevance: Studies compare the effectiveness of Sacubitril/Valsartan with Olmesartan in controlling blood pressure and evaluate the safety profiles of both treatments. This comparison helps determine the most appropriate treatment option for patients with hypertension, considering both efficacy and potential side effects [].

Candesartan cilexetil

Compound Description: Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to candesartan, which is an angiotensin II receptor antagonist, []

Relevance: Candesartan cilexetil, another angiotensin II receptor blocker, serves as a comparative agent to assess the efficacy and safety of Olmesartan in treating hypertension. Researchers investigate their respective abilities to lower blood pressure and manage hypertension, as well as any differences in their side effect profiles [].

Properties

CAS Number

144689-24-7

Product Name

Olmesartan

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)

InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Solubility

Insoluble
In water, 1.24 mg/L at 25 °C (est)
Soluble to 20 mM in DMSO
1.05e-02 g/L

Synonyms

4-(hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylic acid
CS-088
olmesartan
omesartan
RNH 6270

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.